3,4,5,6,7,8-Hexahydro-1H-cycloheptaimidazol-2-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Bucladesine sodium is synthesized by the butyrylation of cyclic adenosine monophosphate. The reaction involves the use of butyric anhydride in the presence of a base, such as pyridine, to form dibutyryl cyclic adenosine monophosphate. The product is then converted to its sodium salt form by neutralization with sodium hydroxide .
Industrial Production Methods: Industrial production of bucladesine sodium follows similar synthetic routes but on a larger scale. The process involves strict control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Bucladesine sodium undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Hydrolysis: In aqueous solutions, bucladesine sodium can hydrolyze to form cyclic adenosine monophosphate and butyric acid.
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Substitution: The butyryl groups can be substituted with other acyl groups under appropriate conditions.
Major Products Formed:
Hydrolysis Products: Cyclic adenosine monophosphate and butyric acid.
Oxidation Products: Various oxidized derivatives of bucladesine sodium.
Substitution Products: Acyl-substituted derivatives of cyclic adenosine monophosphate.
Scientific Research Applications
Bucladesine sodium is extensively used in scientific research due to its ability to mimic cyclic adenosine monophosphate and induce physiological responses. Some of its applications include:
Chemistry: Used as a reagent in various chemical reactions to study the behavior of cyclic nucleotides.
Biology: Employed in cell culture studies to induce differentiation, proliferation, and other cellular responses.
Medicine: Investigated for its potential therapeutic effects in conditions such as heart failure and shock.
Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery
Mechanism of Action
Bucladesine sodium exerts its effects by mimicking the action of endogenous cyclic adenosine monophosphate. It activates cyclic adenosine monophosphate-dependent protein kinase, leading to the phosphorylation of various target proteins. This activation results in a cascade of cellular events, including changes in gene expression, enzyme activity, and cellular metabolism .
Comparison with Similar Compounds
Cyclic adenosine monophosphate: The natural analog of bucladesine sodium.
Dibutyryl cyclic guanosine monophosphate: Another cyclic nucleotide analog with similar properties.
Comparison: Bucladesine sodium is unique due to its enhanced cell permeability and stability compared to cyclic adenosine monophosphate. This makes it more effective in inducing physiological responses in experimental conditions. Dibutyryl cyclic guanosine monophosphate, while similar, targets different signaling pathways and has distinct biological effects .
Properties
IUPAC Name |
3,4,5,6,7,8-hexahydro-1H-cyclohepta[d]imidazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c11-8-9-6-4-2-1-3-5-7(6)10-8/h1-5H2,(H2,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPDVMKGSVXYVQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)NC(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80566715 |
Source
|
Record name | 3,4,5,6,7,8-Hexahydrocyclohepta[d]imidazol-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80566715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121575-97-1 |
Source
|
Record name | 3,4,5,6,7,8-Hexahydrocyclohepta[d]imidazol-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80566715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.